molecular formula C20H25N5O2 B2955272 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 900007-67-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Cat. No.: B2955272
CAS No.: 900007-67-2
M. Wt: 367.453
InChI Key: VUEJSZYUBWGXST-UHFFFAOYSA-N
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Description

The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have been found to exhibit antibacterial and antifungal activities .

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : A study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which include derivatives related to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Antimicrobial Evaluation : Another study reported the synthesis of similar compounds and their evaluation for antimicrobial activities. These compounds, including analogues of this compound, showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

  • Anticancer and Antiviral Activity : Compounds including trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to this compound, were synthesized and tested for their biological activity. These compounds showed significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

  • Adenosine Receptor Affinity : A study synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which are related to the compound . These compounds were tested for A1 adenosine receptor affinity and showed varying degrees of activity (Harden, Quinn, & Scammells, 1991).

  • Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Pyrazolo[1,5-a]pyrimidines, similar in structure to the compound of interest, were synthesized and evaluated for their antiinflammatory properties. These compounds showed promising activity and were found to be devoid of ulcerogenic activity, which is a common side effect of many NSAIDs (Auzzi et al., 1983).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of other pyrazolo[3,4-d]pyrimidines . It could also involve exploring its chemical reactivity and potential uses in synthetic chemistry .

Mechanism of Action

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-6-15(7-5-2)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)16-10-8-14(3)9-11-16/h8-13,15H,4-7H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEJSZYUBWGXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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